4'-Fluoro-3-iodo-3'-methylbenzophenone
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Description
4’-Fluoro-3-iodo-3’-methylbenzophenone is a synthetic compound with a molecular weight of 340.14 . Its IUPAC name is (4-fluoro-3-methylphenyl)(4-iodophenyl)methanone . It has been widely studied due to its interesting physical and chemical properties.
Molecular Structure Analysis
The molecular structure of 4’-Fluoro-3-iodo-3’-methylbenzophenone consists of a central carbonyl group (C=O) flanked by a 4-fluoro-3-methylphenyl group and a 4-iodophenyl group . The InChI code for this compound is 1S/C14H10FIO/c1-9-8-11(4-7-13(9)15)14(17)10-2-5-12(16)6-3-10/h2-8H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4’-Fluoro-3-iodo-3’-methylbenzophenone include a molecular weight of 340.14 . Unfortunately, specific details such as melting point, boiling point, and density are not available in the current literature.Scientific Research Applications
Fluorescent Sensing and Imaging
- Fluorescent Sensor for Al3+ Detection : A study by Ye et al. (2014) developed a fluorogenic chemosensor with high selectivity and sensitivity towards Al3+ ions, demonstrating potential applications in bio-imaging fluorescent probes for detecting Al3+ in human cervical cancer cell lines.
Chemical Transformations and Synthesis
- Anaerobic Transformation of Phenol to Benzoate : Genthner, Townsend, and Chapman (1989) utilized isomeric fluorophenols to investigate the transformation of phenol to benzoate by an anaerobic consortium, indicating the utility of fluorophenols in understanding biochemical pathways (Genthner, Townsend, & Chapman, 1989).
Radiopharmaceuticals and Medical Imaging
- Radioligand Synthesis for GABA Receptor : Vos and Slegers (1994) described the synthesis of a compound for potential use as a radioligand for the GABA receptor in the brain, highlighting the role of fluorinated compounds in medical imaging (Vos & Slegers, 1994).
Environmental and Biochemical Studies
- Detection of Aromatic Metabolites in Methanogenic Consortiums : Londry and Fedorak (1993) used fluorinated compounds to detect aromatic metabolites from m-Cresol in a methanogenic consortium, demonstrating the application of fluorophenols in environmental and biochemical studies (Londry & Fedorak, 1993).
Polymer Science and Material Engineering
- Synthesis of Fluorinated Phthalazinone Monomer for Polymers : Xiao et al. (2003) synthesized a fluorinated phthalazinone monomer with potential applications in engineering plastics and membrane materials due to its distinguished thermal properties and good solubility (Xiao et al., 2003).
properties
IUPAC Name |
(4-fluoro-3-methylphenyl)-(3-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FIO/c1-9-7-11(5-6-13(9)15)14(17)10-3-2-4-12(16)8-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHCWJUVJBVKDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)I)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Fluoro-3-iodo-3'-methylbenzophenone |
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